molecular formula C10H3Cl2N3O2 B8801419 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro-

3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro-

Cat. No.: B8801419
M. Wt: 268.05 g/mol
InChI Key: YAIZQVOCMDSWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- is a heterocyclic compound with the molecular formula C10H3Cl2N3O2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 4 and 7, a nitro group at position 6, and a cyano group at position 3

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Chlorination: The selective chlorination at positions 4 and 7 of the quinoline ring.

The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the selective introduction of functional groups. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and cyano group also contribute to its reactivity and potential biological activities. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- can be compared with other similar compounds, such as:

    4,7-Dichloroquinoline: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.

    6-Nitroquinoline:

    3-Cyanoquinoline: Lacks the nitro and chlorine groups, leading to different reactivity and biological activities.

The presence of both chlorine atoms, the nitro group, and the cyano group in 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- makes it unique and versatile for various applications.

Properties

Molecular Formula

C10H3Cl2N3O2

Molecular Weight

268.05 g/mol

IUPAC Name

4,7-dichloro-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl2N3O2/c11-7-2-8-6(1-9(7)15(16)17)10(12)5(3-13)4-14-8/h1-2,4H

InChI Key

YAIZQVOCMDSWBS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=C2Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.